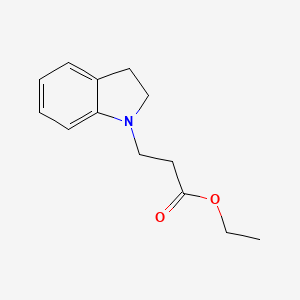

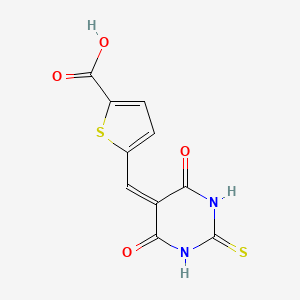

Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

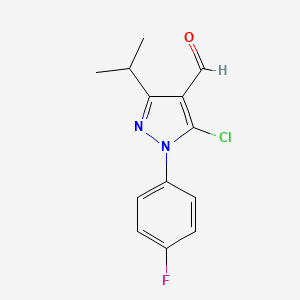

Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers due to their diverse biological activities . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as single-crystal X-ray diffraction, FT-IR, 1HNMR and 13CNMR spectroscopy . The quantum theoretical calculations for the structure can be performed by density functional theory (DFT/B3LYP/6-311+G*) .Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using various spectroscopic techniques and computational chemistry methods . The reaction mechanisms can be studied using density functional theory (DFT) calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various spectroscopic techniques and computational chemistry methods . These properties include geometric parameters, frontier molecular orbitals, total density of states, molecular electrostatic potential, molecular properties, and thermodynamic parameters .Scientific Research Applications

EIP has a wide range of applications in scientific research. It is used in drug screening to identify potential therapeutic compounds, and has been used to study the metabolism and pharmacokinetics of drugs. In addition, EIP has been used to study the effects of various compounds on gene expression and the biochemical and physiological effects of drugs. It has also been used to study the effect of environmental stressors on biological systems, as well as to investigate the effects of certain compounds on the immune system.

Mechanism of Action

Target of Action

Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Indole derivatives are known to possess various biological activities , suggesting that this compound may have diverse molecular and cellular effects.

Advantages and Limitations for Lab Experiments

EIP has a number of advantages for laboratory experiments. It is a highly versatile compound, and can be used in a variety of applications. It is also relatively easy to synthesize, and is relatively inexpensive. However, there are some limitations to its use. For example, it can be toxic at high doses, and may interfere with other compounds in the laboratory.

Future Directions

EIP has a wide range of potential applications in scientific research. In the future, it could be used to study the effects of drugs on gene expression, cell signaling, and other biological processes. It could also be used to develop new drugs and drug delivery systems. In addition, it could be used to investigate the effects of environmental stressors on biological systems, and to study the effects of certain compounds on the immune system. Finally, EIP could be used to study the biochemical and physiological effects of drugs.

Synthesis Methods

EIP is synthesized through a multi-step process. The first step involves the reaction of indole and propionic acid, which yields the intermediate compound Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate indole-3-propionate. This compound is then reacted with an alcohol, such as methanol, in the presence of a base, such as sodium hydroxide, to form the final product, this compound 3-(2,3-dihydro-1H-indol-1-yl)propanoate.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 3-(2,3-dihydro-1H-indol-1-yl)propanoate are largely derived from its indole core. Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives

Cellular Effects

Indole derivatives, including this compound, have been shown to influence cell function in various ways . They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

ethyl 3-(2,3-dihydroindol-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)8-10-14-9-7-11-5-3-4-6-12(11)14/h3-6H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCFJWZCMCEYSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1CCC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

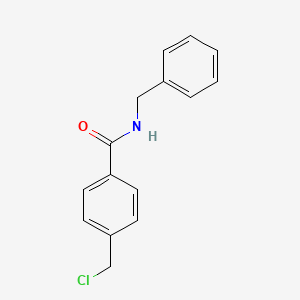

![N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide](/img/structure/B6352759.png)

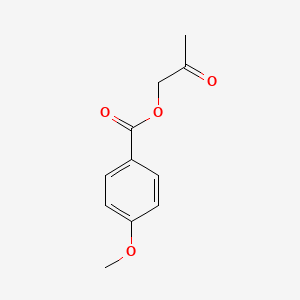

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6352820.png)

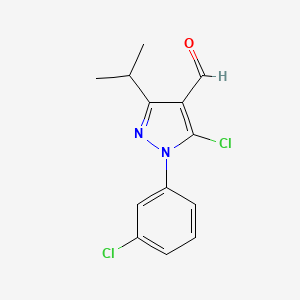

![Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6352826.png)

![Ethyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6352837.png)